4-Phenyl-but-3-ynylamine
Description
Significance of Alkyne and Amine Functionalities in Chemical Building Blocks
The strategic combination of alkyne and amine functional groups within a single molecular framework offers a powerful platform for the construction of complex organic molecules. The alkyne moiety, with its carbon-carbon triple bond, is a hub of reactivity, participating in a wide array of transformations including hydrogenation, halogenation, and various coupling reactions such as the Sonogashira, Heck, and Suzuki couplings. researchgate.net Its linear geometry also imparts distinct conformational properties to molecules. Furthermore, terminal alkynes are particularly valuable in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific covalent linking of molecular fragments.
The amine group, a basic nitrogen-containing functionality, is fundamental to a vast range of organic compounds, including a majority of pharmaceuticals. Primary amines, in particular, can act as nucleophiles, bases, and can be readily converted into a variety of other functional groups such as amides, sulfonamides, and imines. The presence of both an alkyne and an amine within the same molecule, as seen in alkynyl amines, creates a bifunctional building block with orthogonal reactivity, enabling sequential and selective chemical modifications at different sites. This dual functionality is highly sought after in medicinal chemistry and materials science for the synthesis of diverse molecular architectures. nist.gov
Overview of 4-Phenyl-but-3-ynylamine as a Synthetic Target and Intermediate
This compound stands as a prime example of a bifunctional molecule, incorporating a terminal phenyl-substituted alkyne and a primary amine separated by a two-carbon linker. Its structure, featuring a reactive propargylamine (B41283) motif, makes it a valuable intermediate for the synthesis of more complex nitrogen-containing heterocyclic and acyclic compounds. The phenyl group influences the electronic properties of the alkyne, while the primary amine provides a reactive handle for a multitude of chemical transformations.
While detailed research on this compound itself is not extensively documented in publicly available literature, its structural components suggest significant potential in synthetic organic chemistry. The synthesis of this compound can be envisioned through established synthetic methodologies, and its subsequent reactions would provide access to a range of novel chemical entities. The exploration of its synthetic utility is a promising area for the development of new pharmaceuticals and functional materials.
Chemical and Physical Properties of this compound
While experimentally determined data for this compound is limited, its key chemical and physical properties can be predicted or are available from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | ChemSpider chemspider.com |
| Molecular Weight | 145.205 g/mol | ChemSpider chemspider.com |
| CAS Number | 135469-70-4 | ChemSpider chemspider.com |
| Predicted Boiling Point | ~250-260 °C | Inferred from similar compounds |
| Predicted Density | ~0.98 g/mL | Inferred from similar compounds |
| Physical State | Liquid (predicted) | Inferred from similar compounds |
Research Findings on a Plausible Synthetic Route
A practical synthesis of this compound can be proposed based on the well-documented preparation of the corresponding alcohol, 4-phenyl-3-butyn-1-ol. This alcohol can be synthesized via a Sonogashira coupling reaction between iodobenzene (B50100) and but-3-yn-1-ol in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst. chemicalbook.com
Once 4-phenyl-3-butyn-1-ol is obtained, it can be converted to the target amine, this compound. A common and effective method for this transformation is the Mitsunobu reaction. This reaction involves treating the alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. The resulting N-propargylphthalimide can then be deprotected, typically by hydrazinolysis with hydrazine (B178648) hydrate, to yield the free primary amine, this compound.
Alternatively, the alcohol could be first converted to a suitable leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Subsequent nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) or a protected ammonia equivalent, would also furnish the desired amine.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-phenylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9,11H2 |
InChI Key |
VICFISWUVIINPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl but 3 Ynylamine and Its Analogs
Direct Synthesis Approaches
The direct construction of the 4-phenyl-but-3-ynylamine framework can be achieved from readily available starting materials such as phenylacetylene (B144264) derivatives and corresponding alcohols.
Approaches from Related Phenylacetylene Derivatives
Phenylacetylene and its derivatives serve as key starting points for the synthesis of this compound. researchgate.netlookchem.com One common strategy involves the coupling of a protected amino-containing fragment with a phenylacetylene unit. For instance, a Mannich-type reaction involving phenylacetylene, formaldehyde, and a suitable amine can yield propargylamines. While this method directly provides a related structural motif, accessing the specific this compound requires a two-carbon extension of the amine side chain, which can be achieved through multi-step sequences.
Another approach involves the use of metal-catalyzed cross-coupling reactions. researchgate.net For example, the Sonogashira coupling of a halo-substituted phenylacetylene with a suitable amino-alkyne can construct the desired carbon skeleton. researchgate.net
Synthesis from Related Alcohols
A versatile and frequently employed method for preparing this compound involves the conversion of the corresponding alcohol, 4-phenyl-but-3-yn-1-ol. core.ac.ukresearchgate.netchemicalbook.comnih.gov This transformation is typically a two-step process. First, the hydroxyl group of the alcohol is converted into a better leaving group, often through tosylation or mesylation. core.ac.uk The resulting tosylate or mesylate is then displaced by an amine source, such as ammonia (B1221849) or a protected amine, via a nucleophilic substitution reaction to furnish the target amine. core.ac.uk
A detailed example of this approach starts with 3-butyn-1-ol, which can be tosylated and subsequently reacted with an azide (B81097), followed by reduction with lithium aluminum hydride to yield but-3-ynylamine. core.ac.uk This can then be coupled with a phenyl group.
Synthesis of Substituted this compound Derivatives
The functionalization of this compound allows for the creation of a diverse library of compounds with tailored properties. Key strategies include N-substitution through alkylation and modification of the alkyne moiety via palladium-catalyzed coupling reactions.
Alkylation Reactions for N-Substitution
The primary amine of this compound can be readily functionalized through N-alkylation reactions. researchgate.netacsgcipr.org This is typically achieved by reacting the amine with an alkyl halide or another electrophilic alkylating agent in the presence of a base. researchgate.net This method allows for the introduction of a wide range of alkyl and substituted alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. researchgate.netthieme-connect.dethieme-connect.de The choice of solvent and base is crucial to control the extent of alkylation and minimize side reactions. acsgcipr.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide | N-Alkyl-4-phenyl-but-3-ynylamine | N-Alkylation |
| This compound | Aldehyde/Ketone + Reducing Agent | N-Alkyl-4-phenyl-but-3-ynylamine | Reductive Amination |
This table provides a generalized overview of N-alkylation reactions.
Palladium-Catalyzed Coupling Reactions for Alkyne Functionalization
The terminal alkyne of this compound is a versatile functional group that can be elaborated using palladium-catalyzed cross-coupling reactions. snnu.edu.cnbohrium.comscholaris.carsc.orgnih.gov The Sonogashira coupling is particularly useful in this context, allowing for the connection of the alkyne to various aryl or vinyl halides. researchgate.net This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful tool for creating carbon-carbon bonds and introducing further aromatic or unsaturated moieties into the molecule. researchgate.net These reactions are often characterized by their high efficiency and functional group tolerance. snnu.edu.cnbohrium.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl-substituted this compound | Sonogashira Coupling |
This table illustrates the general scheme of a Sonogashira coupling reaction.
Green Chemistry and Sustainable Synthesis Considerations
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. rsc.orgbohrium.com For the synthesis of this compound and its analogs, green chemistry principles can be applied in several ways. rsc.orgbohrium.com
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Replacing chlorinated solvents with water, ethanol, or performing reactions under solvent-free conditions. researchgate.net |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. core.ac.uk |
| Designing for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| One-Pot Reactions | Combining multiple reaction steps into a single pot to reduce solvent use and purification steps. bohrium.com |
This table highlights the application of green chemistry principles in the synthesis of this compound and its derivatives.
Reactivity and Transformations of 4 Phenyl but 3 Ynylamine
Reactions Involving the Terminal Amine Moiety
The primary amine group in 4-phenyl-but-3-ynylamine is a key site for nucleophilic reactions and the formation of various derivatives.
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to participate in a variety of reactions where it attacks electrophilic centers. For instance, the amine can undergo N-alkylation with haloalkanes, though this can sometimes lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. researchgate.net In more controlled reactions, the amine can act as a nucleophile in ring-opening reactions of epoxides or participate in multicomponent reactions. For example, it can be a component in the synthesis of propargylamines through reactions with aldehydes and other alkynes. researchgate.net
The basicity of the amine also allows it to act as a proton acceptor. In the presence of a suitable acid, it can be protonated to form an ammonium salt. This property is often utilized in purification processes or to modify the solubility of the compound.
The terminal amine of this compound serves as a handle for the synthesis of a wide array of derivatives. ntu.edu.sg Common transformations include acylation and sulfonylation reactions.
Amide Formation: The amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Amidation can be achieved through direct coupling with carboxylic acids using coupling agents like HBTU. researchgate.net This reaction is fundamental in peptide synthesis and for introducing the 4-phenyl-but-3-ynyl moiety into larger molecules. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization is significant in medicinal chemistry as the sulfonamide group is a common pharmacophore.
Imine Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be further reduced to secondary amines.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates produces ureas and thioureas, respectively. These derivatives have applications in various fields, including materials science and drug discovery.
The ability to easily functionalize the amine group makes this compound a valuable synthon for creating complex molecules with tailored properties.
Reactions Involving the Internal Alkyne Moiety
The internal alkyne functionality of this compound is a site of rich and diverse reactivity, particularly in cycloaddition and transition metal-catalyzed reactions.
The internal alkyne can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. khanacademy.orglibretexts.org While simple alkynes are generally less reactive dienophiles than alkenes, the reactivity can be enhanced by the presence of electron-withdrawing groups or through Lewis acid catalysis. kpfu.ru The reaction of this compound or its derivatives with a conjugated diene would lead to the formation of a cyclohexadiene ring system. The stereochemistry of the diene is retained in the product. libretexts.org Other cycloaddition reactions, such as [4+3] and [2+2] cycloadditions, are also possible under specific conditions, often promoted by Brønsted or Lewis acids, leading to the formation of seven- and four-membered rings, respectively. nih.gov Additionally, the alkyne can participate in 1,3-dipolar cycloadditions with azides (a "click" reaction) to form triazoles, a reaction often catalyzed by copper(I) species. mdpi.com
Transition metal catalysis provides a vast toolbox for the functionalization of the alkyne in this compound. researchgate.netuea.ac.uk Palladium, copper, gold, and other metals are commonly used to activate the alkyne and facilitate a variety of transformations. uea.ac.ukcore.ac.uk
A notable transformation is the palladium-catalyzed carboxy-alkynylation of propargylic amines. epfl.ch In this type of reaction, a carbon dioxide source, such as a carbonate salt, is incorporated along with the alkyne. epfl.ch For instance, the reaction of a propargylic amine, an alkynyl bromide, and cesium hydrogen carbonate in the presence of a palladium catalyst can lead to the formation of oxazolidinones bearing polysubstituted enynes. epfl.ch This multicomponent reaction proceeds with high stereoselectivity. epfl.ch The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the alkynyl bromide, followed by coordination and activation of the propargylic amine's triple bond. epfl.ch A related transformation is the decarboxylative alkynylation, where a carboxylic acid is coupled with a terminal alkyne, catalyzed by palladium, to form an internal alkyne. acs.orgnih.gov
Transition Metal-Catalyzed Alkyne Functionalizations
Other Catalytic Additions and Cyclizations
The dual reactivity of the amino and alkynyl groups in this compound makes it a prime substrate for a variety of catalytic addition and cyclization reactions. Transition metals, particularly gold and palladium, are effective catalysts for activating the alkyne moiety towards intramolecular attack by the pendant amine or other nucleophiles, leading to the formation of valuable nitrogen-containing heterocycles.
Gold catalysts are renowned for their ability to activate alkynes. Gold(I)-catalyzed cyclization of but-3-yn-1-amines can produce piperidinyl derivatives. beilstein-journals.org This type of transformation, when applied to this compound, would proceed via a 6-endo-dig cyclization, a pathway that is synthetically useful for constructing six-membered rings. The reaction mechanism typically involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack by the nitrogen atom. Similar gold-catalyzed cyclizations have been used to convert related structures, such as 2-methylene-4-phenylbut-3-yn-1-ol, into furan (B31954) derivatives, demonstrating the versatility of gold catalysis in activating terminal alkynes. researchgate.net
Palladium catalysis offers a complementary set of transformations. Palladium(II) catalysts can mediate intramolecular aza-Wacker-type cyclizations, which have been used to create aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov For a substrate like this compound, palladium catalysis can facilitate cascade reactions. For instance, a sequence involving carbopalladation onto the alkyne followed by a C-H bond activation step can lead to complex polycyclic heterocycles. kyoto-u.ac.jp A notable example is the palladium(II)-catalyzed cyclizative cross-coupling of o-alkynylanilines with o-alkynylbenzamides, which creates two heterocyclic rings and a tetrasubstituted double bond in a single operation. nih.gov This highlights the potential for intricate transformations starting from simple alkynylamines.
Table 1: Examples of Catalytic Additions and Cyclizations Relevant to Alkynylamines
| Catalyst System | Substrate Type | Reaction Type | Product | Ref. |
| Gold(I) Chloride | Alk-4-yn-1-ones | 6-endo-dig Cycloisomerization | 4H-Pyrans | beilstein-journals.org |
| Gold(I) Complex | N-propargylbenzamide | Cyclization | Oxazole | researchgate.net |
| Pd(OAc)₂ / Cs₂CO₃ | Bromoenynes | Cascade Cyclization / Direct Arylation | Fused Heteroarenes | kyoto-u.ac.jp |
| Pd(OAc)₂ | o-Alkynylanilines & o-Alkynylbenzamides | Cyclizative Cross-Coupling | Fused Indole-Isoquinolinone | nih.gov |
Dual Functionalization Strategies
Dual functionalization strategies aim to modify both the amine and alkyne functionalities of this compound in a single synthetic sequence, offering a highly efficient route to molecular complexity. These strategies often rely on multicomponent reactions (MCRs) or tandem catalytic processes.
Multicomponent reactions, where three or more reactants combine in a one-pot reaction, are particularly powerful for dual functionalization. The A³ coupling (Aldehyde-Alkyne-Amine) is a classic example that constructs propargylamines. While this is the reverse synthesis of the title compound, related MCRs can use this compound as a building block. For example, enaminones, primary amines, and aldehydes can undergo a three-component reaction to furnish highly substituted 1,4-dihydropyridines. beilstein-journals.org In such a reaction, this compound would serve as the amine component, with its core structure incorporated into the final heterocyclic product. Similarly, MCRs are employed to generate heterocyclic phosphonates, where an amine, a carbonyl compound, and a phosphorus reagent combine to form the target molecule. nih.gov
Tandem reactions that proceed via radical intermediates also provide a pathway for dual functionalization. A notable strategy is the radical amidoalkynylation of alkenes, which utilizes bifunctional alkynylsulfonamides that act as both an amidyl radical precursor and an alkyne acceptor. chinesechemsoc.org This approach allows for the simultaneous formation of C-N and C-C bonds across a double bond. Adapting this concept, one could envision a process where the amine of this compound is first converted to a precursor that can initiate a radical cascade involving the tethered alkyne, leading to complex cyclized products.
Table 2: Representative Dual Functionalization and Multicomponent Reactions
| Reaction Name | Components | Product Type | Relevance | Ref. |
| Hantzsch-type Dihydropyridine Synthesis | Enaminone, Aldehyde, Primary Amine | 1,4-Dihydropyridine | Uses an alkynylamine as the amine source. | beilstein-journals.org |
| Kabachnik–Fields reaction | Carbonyl, Amine , Phosphite | α-Aminophosphonate | Potential MCR for amine functionalization. | nih.gov |
| Indium-Catalyzed Polycoupling | Dialdehyde, Diamine, Dialkyne | Conjugated Polymers | Demonstrates coupling of amine and alkyne functionalities in a one-pot process. | ust.hk |
| Radical Amidoalkynylation | Alkene, Alkynylsulfonamide | Vicinal Aminoalkyne | Tandem reaction functionalizing both ends of a molecule. | chinesechemsoc.org |
Photoredox Catalysis in Alkynyl Amine Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules under mild conditions, and alkynyl amines are excellent substrates for such transformations. These reactions often proceed via radical intermediates, enabling unique and selective functionalizations of this compound at either the alkyne, the amine, or both.
One significant transformation is the chemoselective aerobic oxidation of the Cα–H bond (the CH₂ group adjacent to the nitrogen) of propargylamines. rsc.orgrsc.org Using an organic dye like Rose Bengal as the photocatalyst and molecular oxygen as the terminal oxidant, propargylamines can be converted into 2-ynamides. rsc.orgrsc.org This reaction is highly selective, leaving the reactive amine and alkyne moieties intact during the C-H oxidation.
Photoredox catalysis is also highly effective for initiating radical cyclizations. Using an iridium-based photocatalyst such as fac-Ir(ppy)₃, the amine can be oxidized to an aminyl radical cation, which then triggers an intramolecular cyclization by adding to the pendant alkyne. This strategy has been used to synthesize various nitrogen heterocycles from alkynyl amines. researchgate.net A related cascade reaction involves the photoredox-catalyzed addition of a radical (e.g., from ethyl bromodifluoroacetate) to the alkyne of an N-propargyl aromatic amine, followed by cyclization to afford functionalized quinolines. researchgate.net
Furthermore, dual catalysis systems combining photoredox with another catalytic cycle, such as gold or nickel, have expanded the reaction scope. A gold/photoredox dual catalytic system enables the α-C(sp³)–H alkynylation of tertiary amines with 1-iodoalkynes, proceeding through a radical-radical coupling mechanism. nih.gov A photoredox/nickel system can achieve the reductive hydrobenzylation of terminal alkynes, where an alkyl amine serves as the hydrogen atom source. rsc.org These advanced catalytic systems demonstrate the potential for complex and selective transformations of this compound into a diverse array of valuable chemical structures.
Table 3: Selected Photoredox-Catalyzed Reactions of Alkynyl Amines
| Catalyst(s) | Reagent(s) | Reaction Type | Product | Ref. |
| Rose Bengal | O₂ (air) | Cα–H Aerobic Oxidation | 2-Ynamide | rsc.orgrsc.org |
| fac-Ir(ppy)₃ | Et₃N, Acetic Acid | Radical Cyclization | Nitrogen Heterocycle | researchgate.net |
| fac-Ir(ppy)₃ | Ethyl Bromodifluoroacetate | Cascade Addition/Cyclization | Functionalized Quinoline (B57606) | researchgate.net |
| [Au₂(μ-dppm)₂]²⁺ / Sunlight | 1-Iodoalkyne | Dual Gold/Photoredox C-H Alkynylation | Propargylic Amine | nih.gov |
| fac-Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme | Benzyl Chloride, Amine Reductant | Dual Nickel/Photoredox Hydrobenzylation | 1,1-Disubstituted Olefin | rsc.org |
Mechanistic Investigations of Reactions Involving 4 Phenyl but 3 Ynylamine
Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods
The elucidation of a reaction pathway is a critical aspect of mechanistic chemistry, often involving a combination of spectroscopic and kinetic investigations. While specific, detailed kinetic and spectroscopic studies for many reactions of 4-Phenyl-but-3-ynylamine are not extensively documented in publicly available literature, the general methodologies applied to similar alkynylamines provide a framework for understanding its transformations.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in identifying reaction intermediates and products. For instance, in the catalyzed cyclization of alkynylamines, NMR can be used to track the disappearance of the starting material and the appearance of the cyclic product, providing structural information that confirms the reaction pathway. In situ IR spectroscopy can monitor changes in vibrational frequencies, such as the disappearance of the alkyne C≡C stretch and the appearance of new bands corresponding to the product.
Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates, which helps in formulating a rate law and, by extension, a plausible reaction mechanism. Such studies for the hydroamination of aminoalkenes have indicated that the rate-determining step can be the β-insertion of the alkene into the metal-amido bond. libretexts.org For reactions involving this compound, kinetic studies would involve systematically varying the concentrations of the substrate, catalyst, and any other reagents while monitoring the reaction progress. The derived rate law would offer evidence for the species involved in the rate-determining step of the reaction. For example, a first-order dependence on the catalyst and zero-order dependence on the amine would suggest that the catalyst is involved in the rate-determining step in a unimolecular fashion after the amine has already coordinated. libretexts.org
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by providing alternative, lower-energy pathways. researchgate.net The reactivity of this compound is significantly influenced by the choice of catalyst, leading to different products and mechanistic pathways.
Palladium-Catalyzed Mechanisms
Palladium complexes are renowned for their ability to catalyze a wide array of cross-coupling reactions. researchgate.netrsc.orglibretexts.org While specific examples of palladium-catalyzed reactions involving this compound are not prevalent in the reviewed literature, the general mechanisms of palladium catalysis with alkynes, such as the Sonogashira coupling, provide a basis for understanding potential transformations. organic-chemistry.org
A typical palladium-catalyzed cross-coupling cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org In a hypothetical Sonogashira coupling of this compound with an aryl halide, the catalytic cycle would commence with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by a transmetalation step where a copper acetylide, formed from this compound and a copper(I) co-catalyst, transfers the alkynyl group to the palladium center. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to furnish the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org
The synthesis of 3-iodoindoles can be achieved through the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, which are themselves prepared via a Pd/Cu catalyzed coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines. nih.gov These 3-iodoindoles can then undergo further palladium-catalyzed Sonogashira and Suzuki coupling reactions. nih.gov
Photoredox Mechanisms
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. chinesechemsoc.org This methodology often utilizes photosensitizers, such as ruthenium or iridium complexes, that can initiate single-electron transfer (SET) processes upon photoexcitation. chinesechemsoc.orgunimi.it
While direct photoredox-catalyzed reactions of this compound are not specifically detailed in the examined literature, the general principles can be applied. For alkynes, photoredox catalysis can facilitate atom transfer radical addition (ATRA) reactions. For example, the reaction of alkynes with thiosulfonates can be catalyzed by an organic photocatalyst to produce E-β-arylthiylvinyl sulfones with high regio- and trans-selectivity. chinesechemsoc.org Mechanistic studies suggest that a sulfonyl radical is generated, which initiates the addition to the alkyne. chinesechemsoc.org
A general photoredox catalytic cycle can proceed via either an oxidative or a reductive quenching pathway. chinesechemsoc.org In a hypothetical reaction, a photoexcited catalyst could oxidize this compound to form a radical cation, initiating a cascade of reactions. Conversely, the excited catalyst could be reduced by a sacrificial electron donor, and the resulting highly reducing catalyst could then reduce the alkyne or another substrate to initiate the desired transformation.
Guanidine-Catalyzed Mechanisms
Guanidines are strong organic bases that can also function as effective organocatalysts. researchgate.netresearchgate.net They can act as Brønsted bases, hydrogen-bond donors, or nucleophilic catalysts. researchgate.net Although specific guanidine-catalyzed reactions with this compound are not documented in the reviewed sources, their application in the cyclization of other unsaturated systems provides mechanistic parallels.
In a guanidine-catalyzed reaction, the guanidine (B92328) can deprotonate a substrate to generate a reactive intermediate. For instance, in the cyclization of 1,3-enynes, a chiral guanidine can act as a bifunctional catalyst, activating the substrates through hydrogen bonding via its guanidinium (B1211019) form. rsc.org DFT calculations have shown that the switchable hydrogen bonds formed by the positively charged guanidinium and a neutral amide with various acceptors are key to the versatile activity and stereoselectivity observed. rsc.org A similar principle could be envisioned for the activation of the amine functionality in this compound to facilitate intramolecular reactions. For example, a guanidine derivative was found to be the most efficient base in a three-component reaction involving propargylic amines, CO₂, and N-bromosuccinimide to yield (E)-bromovinyloxazolidinones stereoselectively. mdpi.com
Regioselectivity and Stereoselectivity in Transformations
The control of regioselectivity and stereoselectivity is a central theme in modern organic synthesis. In the context of reactions involving this compound, these aspects are prominently illustrated in its metal-catalyzed intramolecular hydroamination.
Regioselectivity: The intramolecular hydroamination of this compound catalyzed by late transition metal complexes, such as those of rhodium and iridium, exhibits high regioselectivity. Current time information in Одинцовский городской округ, RU.digitellinc.com The reaction proceeds exclusively via a 5-exo-dig cyclization pathway to afford the five-membered pyrroline (B1223166) ring. rsc.orgCurrent time information in Одинцовский городской округ, RU. This selectivity is a common feature for the hydroamination of alkynylamines catalyzed by these metals, which preferentially form five-membered rings over four- or seven-membered rings. digitellinc.com The formation of the 5-exo product is generally favored kinetically according to Baldwin's rules for ring closure.
Stereoselectivity: While detailed stereochemical studies for reactions of this compound are limited in the reviewed literature, the principles of stereocontrol in related systems offer valuable insights. In catalyzed reactions, the stereochemistry of the product is often dictated by the geometry of the catalyst-substrate complex in the transition state. For instance, in the rhodium-catalyzed hydroamination of internal alkynes with indolines, the enantioselectivity is controlled by the chiral ligand on the rhodium catalyst. nih.gov Mechanistic studies in these systems suggest the formation of a chiral π-allyl rhodium complex as a key intermediate. nih.gov
The table below summarizes the findings from the intramolecular hydroamination of this compound (referred to as 139a in the source) catalyzed by different metal complexes. Current time information in Одинцовский городской округ, RU.
| Catalyst System | Substrate | Product | Reaction Conditions | Conversion/Yield | Regioselectivity | Source |
| Iridium Complex [Ir(N–N)(CO)₂]–BArF₄ | 4-Pentyn-1-amine | 2-Methyl-1-pyrroline | 60 °C | >98% Yield | 5-exo-cyclization | rsc.orgCurrent time information in Одинцовский городской округ, RU. |
| Rhodium/Iridium Complexes | 4-Phenyl-3-butyn-1-amine (139a) | 2-Benzyl-1-pyrroline (140a) | 110 °C | >98% Conversion | 5-exo-cyclization | Current time information in Одинцовский городской округ, RU. |
| Rhodium/Iridium Complexes | 5-Phenyl-4-pentyn-1-amine (139b) | 2-Phenethyl-1-pyrroline (140b) | 110 °C | >98% Conversion | 6-exo-cyclization | Current time information in Одинцовский городской округ, RU. |
Data derived from studies on related alkynamines provides a comparative context for the reactivity of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-Phenyl-but-3-ynylamine. These methods model the distribution of electrons within the molecule, which dictates its structure, stability, and chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of organic molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are utilized to optimize the molecular geometry and predict a range of properties. epstem.netosaka-u.ac.jpresearchgate.net These calculations can determine key structural parameters, vibrational frequencies corresponding to infrared (IR) spectra, and electronic properties like dipole moment and Mulliken atomic charges. epstem.net
| Property | Predicted Value / Description | Significance |
|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure. | Fundamental for understanding the molecule's 3D shape and steric properties. |
| HOMO Energy | Relatively high, localized on the phenyl ring and amine nitrogen. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Relatively low, distributed over the alkyne and phenyl π-system. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate energy gap. | Relates to the molecule's kinetic stability and electronic excitation energy. epstem.net |
| Dipole Moment | Non-zero value directed towards the amine group. | Influences intermolecular interactions and solubility in polar solvents. |
| Mulliken Atomic Charges | Negative charge on the nitrogen atom; slight negative charges on specific carbons of the phenyl ring. | Helps identify nucleophilic and electrophilic centers within the molecule. |
Molecular Orbital (MO) theory offers a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that span the entire molecule. libretexts.org The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be primarily located on the electron-rich regions, namely the π-system of the phenyl group and the lone pair of the nitrogen atom in the amine group. The LUMO is likely a π* antibonding orbital associated with the phenyl ring and the alkyne triple bond. epstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity. youtube.com Analysis of these orbitals is essential for understanding cycloaddition reactions, pericyclic reactions, and the molecule's behavior in photochemical processes. osaka-u.ac.jp
| Orbital | Primary Atomic Orbital Contribution | Implication for Reactivity |
|---|---|---|
| HOMO | p-orbitals of phenyl ring carbons, p-orbital of nitrogen. | Acts as an electron donor in reactions with electrophiles. |
| LUMO | π* orbitals of the phenyl ring and alkyne group. | Acts as an electron acceptor in reactions with nucleophiles. |
| HOMO-1 | π-orbitals of the alkyne bond. | Secondary site for electron donation. |
Modeling Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. osaka-u.ac.jp By locating and characterizing the transition states that connect reactants to products, researchers can calculate activation energies and reaction rates.
For this compound, theoretical modeling can elucidate the mechanisms of various reactions. For example, the nucleophilicity of the amine group can be studied by modeling its reaction with electrophiles. The reactivity of the alkyne group, such as in metal-catalyzed cyclization or addition reactions, can also be investigated. researchgate.net DFT calculations are employed to find the geometry of the transition state—a first-order saddle point on the potential energy surface. osaka-u.ac.jp Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the desired reactants and products. osaka-u.ac.jp This level of analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The flexibility of this compound arises from rotation around its single bonds, leading to various possible conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. nih.gov
A significant aspect of the molecule's structure is the potential for both intramolecular and intermolecular hydrogen bonding. The amine group (-NH2) can act as a hydrogen bond donor, while the electron-rich π-system of the alkyne and the phenyl ring can act as hydrogen bond acceptors. rsc.orgresearchgate.net Although weaker than conventional hydrogen bonds to heteroatoms like oxygen or nitrogen, these N-H···π interactions can influence the preferred conformation and the crystal packing of the molecule. osti.gov Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these weak interactions by examining orbital overlaps and stabilization energies. nih.govtsijournals.com Understanding these interactions is crucial for predicting the molecule's behavior in different environments, including its interactions with biological macromolecules. whiterose.ac.uk
Applications of 4 Phenyl but 3 Ynylamine in Complex Molecule Synthesis
As a Building Block for Heterocyclic Compounds
The dual reactivity of the amine and alkyne moieties in 4-phenyl-but-3-ynylamine and related propargylamines is frequently exploited for the synthesis of diverse heterocyclic structures. These compounds serve as key precursors in cyclization and cascade reactions that rapidly build molecular complexity.
Synthesis of Nitrogen-Containing Heterocycles
Propargylamines are established precursors for a wide variety of nitrogen-containing heterocycles, including pyrroles, quinolines, pyridines, and pyrazines. researchgate.netnih.govkcl.ac.uk The synthetic strategies often involve metal-catalyzed reactions that activate the alkyne for intramolecular attack by the tethered amine or an external nucleophile.
For instance, substituted propargylamines can undergo palladium-catalyzed cyclization to generate functionalized quinoline (B57606) heterocycles under mild, aerobic conditions. nih.gov This transformation highlights how the inherent structure of the propargylamine (B41283) backbone can be elegantly rearranged to form aromatic heterocyclic systems. Similarly, gold-catalyzed reactions are prominent. The reaction of propargylamine with various carbonyl compounds, promoted by a gold catalyst, provides a direct route to substituted pyridines through a sequential amination-cyclization-aromatization cascade. mdpi.comnih.gov When propargylamine is reacted with two equivalents of an aldehyde, a gold-catalyzed cascade can lead to the formation of 2,5-disubstituted pyrazines. kcl.ac.ukmdpi.comnih.gov
These methods demonstrate the utility of propargylamines as synthons for building a range of fundamental N-heterocyclic cores, which are ubiquitous in pharmaceuticals and natural products. researchgate.net
Table 1: Examples of N-Heterocycle Synthesis from Propargylamine Precursors
| Heterocycle Class | Reactants | Catalyst/Conditions | Key Transformation | Reference(s) |
|---|---|---|---|---|
| Quinolines | Substituted Propargylamines | Pd(OAc)₂ / Toluene, 80 °C | Palladium-Catalyzed Cyclization | nih.gov |
| Pyridines | Propargylamine, Ketones/Aldehydes | NaAuCl₄·2H₂O | Gold-Catalyzed Amination-Cyclization | mdpi.comnih.gov |
| Pyrazines | Propargylamine, Aldehydes | Au(I) catalyst | Gold-Catalyzed Cascade Annulation | kcl.ac.ukmdpi.comnih.gov |
| Pyrroles | Propargylamine Derivatives | Various | Annulation/Cyclization | researchgate.netnih.gov |
Construction of Polycyclic Scaffolds
The construction of more complex, multi-ring systems is a significant challenge in synthesis. Propargylamines, including this compound, serve as key components in cascade reactions designed to build polycyclic and bridged scaffolds in a single step.
One powerful method is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide. The reaction of a propargylamine-dicobalt complex with a strained alkene like norbornadiene results in the formation of azabicyclo[3.3.0]octanones, which are rigid, polycyclic structures. nih.govsci-hub.se This intramolecular reaction showcases the ability to construct complex fused ring systems from simple precursors. More advanced strategies involve rhodium-catalyzed intramolecular allene-alkyne Pauson-Khand reactions to create intricate 5,7,5-tricyclic systems with high diastereoselectivity. nih.gov
Furthermore, propargylamines are used in other cascade reactions to build polycyclic natural product scaffolds. For example, propargylamine-derived quinones can undergo a Brønsted acid-promoted and iron(III)-catalyzed cascade annulation to form pentacyclic frameworks reminiscent of ascididemin-type alkaloids. nih.gov These reactions, which can involve C-H functionalization, cyclization, and isomerization in one pot, highlight the efficiency of using propargylamines to rapidly generate molecular complexity. nih.gov
Role in Polymer Chemistry and Material Science
The orthogonal reactivity of the amine and alkyne groups makes this compound and its analogs highly suitable for applications in polymer and materials science. They can be employed to functionalize existing polymers or to act as crosslinking agents to create robust network materials.
Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for creating diverse functional materials from a single parent polymer. Propargylamine is frequently used to introduce a reactive alkyne handle onto a polymer backbone. researchgate.net This is typically achieved by reacting the amine group of propargylamine with an electrophilic functional group on the polymer.
A common approach involves using polymers containing N-acryloxysuccinimide (NAS) units. The succinimide (B58015) groups are highly reactive towards nucleophiles, and treatment with propargylamine leads to the efficient grafting of alkyne functionalities onto the polymer surface. researchgate.netresearchgate.net This has been demonstrated on poly(N-acryloxysuccinimide-co-ethylene dimethacrylate) monoliths. researchgate.netresearchgate.net Similarly, the carboxylic acid groups of polyglutamic acid (PGA) and hyaluronic acid (HA) can be activated and subsequently reacted with propargylamine to install pendant alkyne groups. mdpi.comnih.gov
Once installed, the alkyne is available for a host of "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the attachment of virtually any azide-containing molecule. researchgate.netmdpi.comnih.gov This two-step modification strategy provides a versatile platform for tailoring the properties of materials for specific applications.
Table 2: Post-Polymerization Modification Using Propargylamine
| Polymer Scaffold | Functional Group for Reaction | Subsequent "Click" Reaction | Application/Result | Reference(s) |
|---|---|---|---|---|
| Poly(N-acryloxysuccinimide) | N-hydroxysuccinimide ester | Thiol-yne addition | Functionalized monolithic stationary phase | researchgate.netresearchgate.net |
| Polyglutamic Acid (PGA) | Carboxylic acid (activated) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Site-specific conjugation of molecules | mdpi.com |
| Hyaluronic Acid (HA) | Carboxylic acid (activated) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of functional hydrogels | nih.gov |
| Polyhydroxyalkanoates (PHA) | (Modified for reactivity) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of well-defined diblock copolymers | nih.gov |
Crosslinking Applications
The bifunctional nature of propargylamines allows them to act as effective crosslinking agents to form stable polymer networks. The amine and alkyne can react with different polymer chains, covalently linking them together.
In a different approach, polymers like hyaluronic acid can first be functionalized with propargylamine, as described in the previous section. The resulting alkyne-modified polymer chains can then be crosslinked by reacting the pendant alkyne groups, for example, through strain-promoted azide-alkyne cycloaddition, to form hydrogels with tunable properties. nih.govtcichemicals.com
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all components, are highly valued for their efficiency and atom economy. tcichemicals.com While propargylamines are famously synthesized via the A³-coupling (aldehyde, alkyne, amine) MCR nih.govresearchgate.net, they are also valuable as reactants in subsequent MCRs to build even greater molecular complexity.
A prime example is the use of propargylamines as the amine component in the Ugi four-component reaction. researchgate.netnih.gov The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. When a propargylamine is used, the resulting Ugi adduct contains a terminal alkyne moiety. This product serves as a versatile intermediate for a wide range of post-Ugi transformations. The alkyne can be activated by transition metals (e.g., gold), acids, or bases to trigger intramolecular cyclizations, leading to the synthesis of diverse and complex heterocyclic scaffolds such as spiroindolines and dihydroisoquinolines in a diversity-oriented fashion. researchgate.netnih.govfrontiersin.org This strategy, combining an MCR with a subsequent cyclization, provides a powerful and modular route to libraries of biologically interesting molecules from simple starting materials. nih.gov
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The strategic derivatization of lead compounds is a cornerstone of medicinal chemistry and chemical biology, enabling a systematic exploration of the structure-activity relationship (SAR). This process involves the targeted modification of a molecule's chemical structure to understand how these changes influence its biological activity. For the compound this compound, its unique scaffold, featuring a phenyl ring, a butynylamine chain, and a terminal primary amine, presents multiple opportunities for chemical modification. These modifications can elucidate the key pharmacophoric features required for target engagement and biological effect, paving the way for the development of more potent and selective molecular probes or therapeutic candidates.
While direct and extensive SAR studies on this compound are not widely documented in publicly available research, the principles of derivatization can be applied to hypothesize how its structure could be systematically altered for SAR exploration. The primary sites for modification on the this compound core include the phenyl ring, the amine group, and the alkynyl linkage.
Phenyl Ring Substitutions: The electronic and steric properties of the phenyl group can be modulated by introducing various substituents at the ortho, meta, and para positions. These modifications can influence the molecule's interaction with its biological target through effects such as hydrogen bonding, hydrophobic interactions, and electronic complementarity.
Alkynyl Chain Alterations: The rigidity and linearity of the butynyl linker are defining features. Modifications to this part of the scaffold, such as altering its length or introducing substituents, could provide insights into the spatial requirements of the binding pocket.
The following table outlines hypothetical derivatives of this compound and the rationale for their synthesis in the context of an SAR study. The 'Research Focus' column indicates the type of biological activity that could be investigated based on the structural features of the parent compound and its analogs found in broader chemical biology research.
| Derivative Name | Structure | Rationale for Synthesis in SAR Studies | Potential Research Focus |
| N-Acetyl-4-phenyl-but-3-ynylamine | To investigate the importance of the primary amine's basicity and hydrogen bond donor capacity. Acetylation neutralizes the positive charge at physiological pH. | Enzyme Inhibition, Receptor Binding | |
| 4-(4-Chlorophenyl)-but-3-ynylamine | To probe the effect of an electron-withdrawing group on the phenyl ring, potentially altering electronic interactions with the target. | Antiviral, Antiproliferative Activity | |
| 4-(4-Methoxyphenyl)-but-3-ynylamine | To explore the impact of an electron-donating group, which could influence hydrogen bonding or hydrophobic interactions. | Antiviral, Antiproliferative Activity | |
| N,N-Dimethyl-4-phenyl-but-3-ynylamine | To assess the role of the amine's hydrogen bond donating ability. The tertiary amine can only act as a hydrogen bond acceptor. | Receptor Binding, Ion Channel Modulation | |
| 5-Phenyl-pent-4-yn-1-amine | To evaluate the significance of the linker length for optimal positioning within a binding site. | Enzyme Inhibition, Receptor Binding |
Systematic synthesis and biological evaluation of such derivatives would generate crucial data points to build a comprehensive SAR model. This model would be instrumental in guiding the design of future generations of compounds with improved potency, selectivity, and desired biological functions.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The synthesis and functionalization of 4-Phenyl-but-3-ynylamine and related propargylamines are heavily reliant on the development of efficient catalytic systems. Research is continuously focused on improving catalyst activity, selectivity, and sustainability, particularly for key reactions like the Sonogashira coupling and A³ (aldehyde-alkyne-amine) coupling.
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is fundamental for creating C(sp)-C(sp²) bonds. numberanalytics.comwikipedia.org Traditionally, this reaction employs a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org Innovations in this area aim to overcome challenges such as the formation of alkyne homodimers, which is often promoted by the copper co-catalyst. wikipedia.org Consequently, significant effort has been invested in developing copper-free Sonogashira protocols. nih.govrsc.org These systems often rely on robust palladium-phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes that can facilitate the catalytic cycle without a copper co-catalyst. nih.govru.nl
Beyond the Sonogashira coupling, multicomponent reactions like the A³ coupling represent an atom-economical approach to propargylamines. researchgate.netbenthamdirect.com These reactions combine an aldehyde, an alkyne (like phenylacetylene (B144264), a precursor to the title compound's core), and an amine. Catalysis for A³ reactions is diverse, with systems based on copper, gold, and other transition metals being actively explored. researchgate.netrsc.orgmdpi.com The development of reusable, heterogeneous catalysts, such as Cu–Ni bimetallic nanoparticles, is a key trend, offering advantages in terms of catalyst separation and recycling under solvent-free conditions. rsc.org
| Reaction Type | Catalyst System | Key Features/Advantages | Reference |
|---|---|---|---|
| Sonogashira Coupling | Palladium/Copper (e.g., Pd(PPh₃)₄/CuI) | Classic, widely used method for C(sp)-C(sp²) bond formation. | wikipedia.orgorganic-chemistry.org |
| Copper-Free Sonogashira | Palladium-Phosphine Complexes | Avoids copper-mediated alkyne homodimerization. | nih.gov |
| Copper-Free Sonogashira | N-Heterocyclic Carbene (NHC) Palladium Complexes | Effective replacement for phosphine (B1218219) ligands, can be used in copper-free systems. | ru.nl |
| A³ Coupling | Gold-based (e.g., HAuCl₄·3H₂O) | Allows for one-pot synthesis from alcohols via in-situ oxidation. | mdpi.com |
| A³ Coupling | Cu-Ni Bimetallic Nanoparticles | Reusable, magnetically separable, and effective under solvent-free conditions. | rsc.org |
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processing is a major area of development, offering enhanced safety, scalability, and process control. For reactions involving versatile but potentially reactive intermediates like this compound, flow chemistry presents significant advantages.
The Sonogashira coupling has been successfully adapted to flow chemistry setups. numberanalytics.comnumberanalytics.comrsc.org Early examples utilized heterogeneous Pd–Cu reactors, where tubes packed with the respective metal catalysts were arranged in series. acs.org This approach allows for the spatial separation of catalytic steps and simplifies product purification by using immobilized catalysts. thalesnano.com Continuous flow reactors provide excellent heat and mass transfer, which can lead to higher yields and shorter reaction times compared to batch processes. acs.org The ability to rapidly screen catalysts and optimize reaction conditions "on the fly" is another key benefit of using systems like the H-Cube® continuous flow reactor. thalesnano.com
Automated synthesis platforms are also emerging as powerful tools for the preparation and derivatization of building blocks like primary amines and azides, which are structurally related to or can be derived from this compound. acs.orgresearchgate.net Automated systems using pre-packed reagent capsules can safely handle potentially hazardous reagents and execute multi-step sequences, including reaction, work-up, and purification, with minimal user intervention. acs.orgresearchgate.net Such technologies accelerate the synthesis of compound libraries for applications in drug discovery and materials science. researchgate.net
| Process | Technology | Application/Advantage | Reference |
|---|---|---|---|
| Sonogashira Coupling | Heterogeneous Pd-Cu dual flow reactor | High efficiency and simplified purification using immobilized catalysts. | acs.org |
| Cross-Coupling Reactions | H-Cube® Continuous Flow Reactor | Rapid screening of catalysts and reaction parameters. | thalesnano.com |
| Primary Amine to Azide (B81097) Conversion | Automated capsule-based synthesis | Safe handling of hazardous reagents, reproducible and automated process. | acs.org |
| Multi-step Synthesis | Automated continuous flow synthesis | Modular and scalable access to complex scaffolds like tetrahydronaphthyridines from primary amines. | researchgate.net |
Exploration of New Reactivity Modes
The bifunctional nature of this compound, with its nucleophilic amine and reactive terminal alkyne, opens the door to a wide array of chemical transformations beyond standard coupling reactions. Research is actively exploring novel reactivity modes to leverage this versatility for the synthesis of diverse and complex molecules.
One significant area is the hydroamination of the alkyne moiety. This reaction involves the addition of an N-H bond across the carbon-carbon triple bond. conicet.gov.aracs.org Copper-catalyzed hydroamination reactions can produce enamines or, through a subsequent reduction, saturated amines. nih.gov The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and substrate, leading to either branched or linear products. conicet.gov.arnih.gov Titanium and other organometallic complexes have also been shown to catalyze intermolecular hydroaminoalkylation of terminal alkynes, yielding allylic amines or imines. thieme-connect.com
Furthermore, the compound can participate in cascade or tandem reactions, where multiple bonds are formed in a single operation. For instance, a cascade Sonogashira cross-coupling followed by a substitution-elimination sequence has been developed to synthesize linear conjugated dienynes. csic.es Another powerful strategy is the CuH-catalyzed cascade reaction of alkynes, which can achieve a reductive 1,1-difunctionalization, such as a hydroboration/hydroamination sequence, to generate valuable α-aminoboronates. chemrxiv.org These advanced strategies demonstrate the potential to rapidly build molecular complexity from simple alkyne precursors.
Advanced Spectroscopic Characterization for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Advanced spectroscopic techniques are indispensable tools for elucidating the complex pathways of reactions involving this compound and its derivatives.
In-situ spectroscopy, which monitors the reaction as it happens, provides a wealth of mechanistic information. Techniques like in-situ infrared (IR) spectroscopy (e.g., ReactIR) can track the real-time concentration of reactants, intermediates, and products by observing their characteristic vibrational bands. nih.gov For example, the disappearance of the terminal alkyne C-H stretch can be used to monitor the formation of metal acetylides, which are key intermediates in reactions like the Sonogashira coupling. nih.gov Similarly, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is used to study the interaction of reactants with the surface of heterogeneous catalysts. csic.es
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of mechanistic investigation. numberanalytics.comresearchgate.net Advanced multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous structural assignment of transient intermediates that may be difficult to isolate. numberanalytics.com While direct characterization of palladium intermediates in homogeneous Sonogashira reactions can be challenging, multinuclear NMR has been successful in identifying some of these transient species. libretexts.org The combination of spectroscopic data with computational modeling provides a powerful approach to building a comprehensive picture of the reaction mechanism. cuny.edu
| Technique | Type of Information Gained | Example Application | Reference |
|---|---|---|---|
| In-situ IR (ReactIR) | Real-time monitoring of species concentration; identification of intermediates. | Observing the deprotonation of phenylacetylene to form a zinc acetylide. | nih.gov |
| Multidimensional NMR (COSY, HSQC, HMBC) | Detailed structural elucidation of complex molecules and transient intermediates. | Identifying the connectivity of atoms in reaction intermediates. | numberanalytics.com |
| In-situ DRIFTS | Analysis of interactions between reactants and heterogeneous catalyst surfaces. | Investigating catalyst-reactant interactions in alkyne semihydrogenation. | csic.es |
| Mass Spectrometry (ESI-MS, CID, IRMPD) | Identification and structural analysis of ionic intermediates and catalyst evolution products. | Elucidating the structure of (NHC)nPd(C₂Ph) intermediates in Sonogashira coupling. | ru.nl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Phenyl-but-3-ynylamine, and how can purity be optimized during synthesis?
- Answer : The compound can be synthesized via alkyne-amine coupling reactions, such as the Sonogashira coupling, using phenylacetylene and a protected amine precursor. Purity optimization involves rigorous purification steps, such as column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical validation via HPLC with UV detection (C18 column, λ = 254 nm) ensures ≥98% purity. The CAS registry number [13214-66-9] and formula (C10H15N) should be cross-referenced for identity confirmation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : ¹H NMR should show characteristic peaks for the phenyl group (δ 7.2–7.4 ppm) and alkyne proton (δ 2.8–3.1 ppm).
- FTIR : A sharp absorption band at ~2100 cm⁻¹ confirms the alkyne (C≡C) stretch.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 149.24 (M+H⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : While specific toxicity data for this compound is limited, analogous amines (e.g., 4-Phenylbutyric Acid) suggest potential respiratory and dermal irritation. Use PPE (gloves, lab coats, goggles), work in a fume hood, and store at room temperature in airtight containers. Toxicity screening (e.g., Ames test) is advised before in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using guidelines from the Cochrane Handbook for Systematic Reviews:
- Perform meta-analysis to quantify heterogeneity.
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays).
- Control for batch-to-batch variability using HPLC-certified batches .
Q. What experimental strategies can elucidate the mechanism of action of this compound in neurotransmitter modulation?
- Answer : Mechanistic studies should combine:
- In vitro electrophysiology : Patch-clamp recordings to assess ion channel interactions.
- Radioligand binding assays : Use tritiated ligands (e.g., [³H]Dopamine) to quantify receptor affinity.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at synaptic targets like monoamine transporters .
Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated for in vivo studies?
- Answer : Conduct:
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) to measure half-life (t½) and intrinsic clearance.
- Plasma protein binding : Use ultrafiltration to assess free fraction.
- In vivo PK : Administer intravenously/orally to rodents, followed by LC-MS/MS quantification of plasma and tissue levels. Adjust dosing based on observed bioavailability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/LC50 values. Validate assumptions via Kolmogorov-Smirnov normality tests and ANOVA for inter-group comparisons. For small sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
